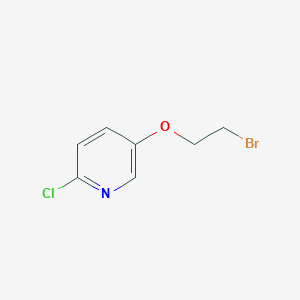

5-(2-Bromoethoxy)-2-chloropyridine

Description

5-(2-Bromoethoxy)-2-chloropyridine is a halogenated pyridine derivative characterized by a 2-chloropyridine core substituted with a 2-bromoethoxy group at the 5-position. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the preparation of bioactive molecules through nucleophilic substitution reactions, where the bromine atom acts as a leaving group . Its structure allows for further functionalization, making it valuable in constructing complex heterocyclic systems .

Properties

Molecular Formula |

C7H7BrClNO |

|---|---|

Molecular Weight |

236.49 g/mol |

IUPAC Name |

5-(2-bromoethoxy)-2-chloropyridine |

InChI |

InChI=1S/C7H7BrClNO/c8-3-4-11-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2 |

InChI Key |

GRKLLVXRLOCZBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1OCCBr)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Receptor Binding and Functional Activity :

- ABT-594 : Exhibits high affinity for neuronal α4β2 nAChRs (Ki = 37–55 pM) with >180,000-fold selectivity over neuromuscular α1β1δγ subtypes . In functional assays, it acts as an agonist (EC₅₀ = 140–1220 nM across neuronal nAChRs) .

- 5-(2-Bromoethoxy)-2-chloropyridine: No direct biological data reported, but its structural role in synthesizing nAChR-targeting compounds (e.g., ABT-594) highlights its indirect pharmacological relevance .

Comparison with Epibatidine : ABT-594 shows superior selectivity (180,000-fold) compared to epibatidine (38-fold), reducing side effects like neuromuscular blockade . However, ABT-594’s clinical development was halted due to α3β4 nAChR-mediated emesis and nausea .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.